molecular formula C16H17NO4 B8716148 Ethyl 3-(benzyloxy)-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 3-(benzyloxy)-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B8716148
M. Wt: 287.31 g/mol
InChI Key: MBQXYNLEVHHQMD-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

To a stirred solution of 3-benzyloxy-4-ethoxycarbonyl-6-methyl-2-pyridinone from step 1 above (17 g, 59 mmol) and tert-butyl bromoacetate (8.1 g, 59 mmol) in DMF (350 mL) at 0° C. was added cesium carbonate (19.3 g, 59 mmol). The mixture was stirred at 4° C. for 96 h. The salts were removed by filtration and the filtrate solvent was removed in vacuo. The residue was purified by flash column chromatography using 1:4 EtOAc:hexanes as eluant to give the title compound as an oil (9.5 g; HPLC RT=23.58, method B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10](=[O:21])[NH:11][C:12]([CH3:20])=[CH:13][C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:23][C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:1]([O:8][C:9]1[C:10](=[O:21])[N:11]([CH2:23][C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[C:12]([CH3:20])=[CH:13][C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(NC(=CC1C(=O)OCC)C)=O
Name
Quantity
8.1 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
cesium carbonate
Quantity
19.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 4° C. for 96 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The salts were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(N(C(=CC1C(=O)OCC)C)CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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